cis-BBD

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

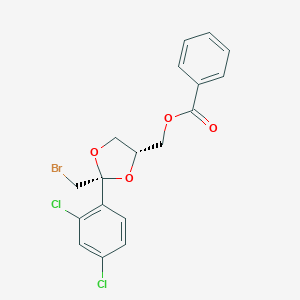

Cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate, also known as Cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate, is a useful research compound. Its molecular formula is C18H15BrCl2O4 and its molecular weight is 446.1 g/mol. The purity is usually 95%.

The exact mass of the compound cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Antifúngica

Cis-BBD se utiliza en la investigación antifúngica . Es un intermedio en la preparación de agentes antifúngicos como el Ketoconazol, Itraconazol y Terconazol .

Síntesis de Fármacos

This compound se utiliza principalmente para la síntesis de los fármacos ketoconazol e itraconazol . Estos fármacos se utilizan para tratar una variedad de infecciones por hongos.

Preparación de Bromuros

This compound se utiliza en la preparación de bromuros como reactivos analíticos generales . Los bromuros se utilizan en una variedad de reacciones químicas debido a su reactividad.

Agente Oxidante

This compound puede actuar como un agente oxidante . Los agentes oxidantes son sustancias que tienen la capacidad de oxidar otras sustancias, lo que significa que pueden aceptar electrones de otras sustancias.

Absorbente para Etileno e Hidrocarburos Pesados

This compound puede usarse como absorbente para etileno e hidrocarburos pesados . Esto lo hace útil en procesos industriales donde estos gases deben capturarse o eliminarse.

Agente Bromante para la Síntesis Orgánica

This compound puede utilizarse como agente bromante para la síntesis orgánica . Los agentes bromantes se utilizan para introducir bromo en una molécula en química orgánica.

Intermedio de Pesticida

This compound puede utilizarse como intermedio en la síntesis de pesticidas . Se puede utilizar para fabricar varios insecticidas y fungicidas <svg class="icon" height="16" p-id="1

Actividad Biológica

cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate, commonly referred to as cis-BBD, is a chemical compound with significant implications in pharmaceutical applications, particularly as an intermediate in the synthesis of antifungal agents. This article provides an overview of its biological activities, synthesis pathways, and relevant case studies.

- Molecular Formula : C18H15BrCl2O4

- Molecular Weight : 446.12 g/mol

- CAS Number : 61397-56-6

- IUPAC Name : [(2R,4R)-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate

Antifungal Properties

This compound has been identified as an important precursor in the synthesis of various antifungal agents such as ketoconazole and itraconazole. These compounds are widely used to treat fungal infections due to their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

Mechanism of Action :

The antifungal activity of this compound and its derivatives is primarily attributed to their interaction with the fungal cytochrome P450 enzyme system. This interaction disrupts the biosynthesis of ergosterol, leading to increased membrane permeability and ultimately cell death.

Case Studies and Research Findings

-

Synthesis and Activity Evaluation :

A study demonstrated that derivatives synthesized from this compound exhibited potent antifungal activity against various strains of Candida species. The research indicated that modifications in the substituents on the dioxolane ring could enhance antifungal efficacy. The study utilized in vitro assays to evaluate minimum inhibitory concentrations (MICs) against Candida albicans and other pathogenic fungi . -

Comparative Analysis with Other Antifungals :

In comparative studies, this compound derivatives were found to be more effective than traditional antifungals like fluconazole in certain cases. This was attributed to their unique structural features that allow for better penetration into fungal cells .

Data Tables

| Compound Name | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antifungal | 1 - 8 | |

| Ketoconazole | Antifungal | 0.5 - 4 | |

| Itraconazole | Antifungal | 0.25 - 2 |

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of Dioxolane Ring : The initial step involves the reaction of a dichlorophenyl compound with bromomethyl derivatives under acidic conditions.

- Esters Formation : The dioxolane intermediate is then reacted with benzoic acid derivatives to form the final ester product.

Safety and Handling

While specific safety data for this compound is limited, compounds with similar structures often require careful handling due to potential toxicity and environmental hazards. Standard laboratory safety protocols should be followed when working with this compound.

Propiedades

IUPAC Name |

[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrCl2O4/c19-11-18(15-7-6-13(20)8-16(15)21)24-10-14(25-18)9-23-17(22)12-4-2-1-3-5-12/h1-8,14H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUPOIXSQGXRGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)COC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrCl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61397-56-6 |

Source

|

| Record name | cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.